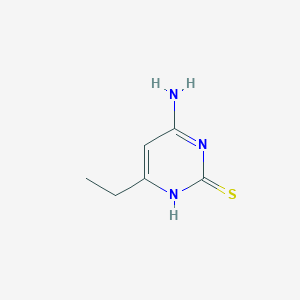

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

Overview

Description

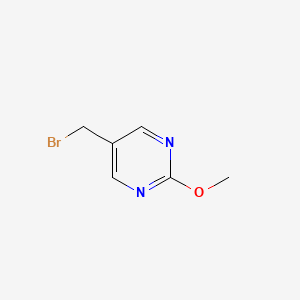

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is an organic compound with the CAS Number: 1226335-48-3 . It has a molecular weight of 155.22 and is typically stored at room temperature . It is a powder in physical form .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves multi-component reactions like the Biginelli reaction . Pyrimidine compounds, which include this compound, have been the subject of significant research due to their various chemical and biological applications .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

- 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is involved in the synthesis of various heterocyclic compounds. Dutta et al. (2012) demonstrated its use in creating fused 3,4-dihydropyrimidin-2(1H)-thione moieties via three-component reactions under mild conditions, yielding good results (Dutta, Gogoi, Shekarrao, Goswami, Gogoi, & Boruah, 2012).

- X-ray diffraction studies by Gurskaya et al. (2003) have explored the molecular structures of tetrahydropyrimidine-2-thiones, which hold potential medicinal applications (Gurskaya, Zavodnik, & Shutalev, 2003).

Potential Medicinal Applications

- Gangjee et al. (2009) synthesized analogs of this compound as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor potential (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

- Harika et al. (2014) reported on the synthesis of 3,4-dihydropyrimidin-2(1H)-thione derivatives, highlighting their broad spectrum of biological properties, including antimicrobial and antioxidant activities (Harika, Ravi Kumar, & Shaik, 2014).

Catalysis and Green Chemistry

- Ghomi et al. (2013) focused on a green synthesis approach for 3,4-dihydropyrimidine-2(1H)-one/thione derivatives using nanosilica-supported tin(II) chloride, emphasizing the advantages of excellent product yields, short reaction times, and reusability of catalyst (Ghomi, Teymuri, & Ziarati, 2013).

Novel Synthesis Methods

- Sośnicki (2009) described a method for adding organolithium and Grignard reagents to pyrimidine-2(1H)-thione, yielding 4-substituted 3,4-dihydropyrimidine-2-(1H)-thiones, and offering a scalable and accessible synthesis process (Sośnicki, 2009).

Biochemical and Crystallographic Investigations

- Nadeem et al. (2017) conducted a combined experimental and DFT study on a related triazole-thione compound, highlighting its spectroscopic, electronic, luminescent, and nonlinear optical properties (Nadeem, Yunus, Bhatti, Ayub, Mehmood, Saif, 2017).

- Pekparlak et al. (2018) performed spectroscopic and DFT calculations on a related 6-thioxo-1,6-dihydropyrimidine compound, contributing to the understanding of its molecular structure and properties (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, Atalay, 2018).

Future Directions

The future directions for research on 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione and similar compounds are likely to continue focusing on their synthesis and potential biological applications . Given the wide range of activities associated with dihydropyrimidinones , these compounds are likely to remain an active area of research.

Properties

IUPAC Name |

4-amino-6-ethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMGUXIYTKCJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)

![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)

![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)

![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381876.png)